molecular formula C25H42BN3O6 B8193258 Z-Leu-Leu-Leu-B(OH)2 (MG262)

Z-Leu-Leu-Leu-B(OH)2 (MG262)

Cat. No.: B8193258
M. Wt: 491.4 g/mol
InChI Key: MWKOOGAFELWOCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Leu-Leu-B(OH)2 involves the coupling of a peptide sequence with a boronic acid moiety. The peptide sequence typically consists of three leucine residues (Leu-Leu-Leu), which are sequentially coupled using standard peptide synthesis techniques.

Industrial Production Methods

Industrial production of Z-Leu-Leu-Leu-B(OH)2 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced as a solid lyophilized powder, which is soluble in DMSO and ethanol but insoluble in water .

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Leu-Leu-B(OH)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, reduced peptides, and substituted boronic acids .

Scientific Research Applications

Z-Leu-Leu-Leu-B(OH)2 has a wide range of scientific research applications:

    Chemistry: Used as a proteasome inhibitor in various biochemical assays.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential therapeutic effects in diseases related to proteasome dysfunction.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Z-Leu-Leu-Leu-B(OH)2 exerts its effects by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing the breakdown of proteins and leading to the accumulation of ubiquitinated proteins. This inhibition affects various cellular processes, including cell cycle regulation, apoptosis, and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-Leu-Leu-B(OH)2 is unique due to its high potency and selectivity for the proteasome. Its boronic acid moiety provides a reversible binding mechanism, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

[3-methyl-1-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOOGAFELWOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42BN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Leu-Leu-Leu-B(OH)2 (MG262)
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Z-Leu-Leu-Leu-B(OH)2 (MG262)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.